molecular formula C15H11NO3 B1683567 Viridicatol CAS No. 14484-44-7

Viridicatol

Cat. No. B1683567
CAS RN: 14484-44-7
M. Wt: 253.25 g/mol
InChI Key: QIJIOTTYIGBOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viridicatol is a quinoline alkaloid isolated from the deep-sea-derived fungus Penicillium griseofulvum . It has been found to alleviate allergy symptoms, decrease the levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-α, and promote the production of interleukin-10 in the serum .


Synthesis Analysis

The structure of viridicatol was unambiguously established by X-ray diffraction analysis . It was isolated from the deep-sea-derived fungus Penicillium griseofulvum .


Molecular Structure Analysis

Viridicatol was isolated as colorless crystals . The molecular formula C15H11NO3 was determined by EI-MS analysis together with NMR data . The numbers of hydrogen and carbon atoms observed in the 1H and 13C NMR spectra were in agreement with the molecular formula .


Chemical Reactions Analysis

The structure of viridicatol was established by NMR and X-ray diffraction analysis . In the in vivo biological investigation of allergic reaction treatments in a mouse model study, viridicatol was found to ameliorate the inflammatory mediator, stabilize the mast cell elevation of anaphylaxis, and repair the intestinal barrier in mice .


Physical And Chemical Properties Analysis

Viridicatol was isolated as colorless crystals . The molecular formula C15H11NO3 was determined by EI-MS analysis together with NMR data . The numbers of hydrogen and carbon atoms observed in the 1H and 13C NMR spectra were in agreement with the molecular formula .

Scientific Research Applications

Anti-Allergic Properties

Viridicatol, a quinoline alkaloid isolated from the deep-sea-derived fungus Penicillium griseofulvum, has been shown to alleviate allergy symptoms in a mouse model. It reduces levels of specific immunoglobulin E, mast cell protease-1, histamine, and tumor necrosis factor-alpha while promoting interleukin-10 production. Furthermore, it assists in repairing the intestinal barrier by alleviating intestinal villi injury and inhibiting the degranulation of intestinal mast cells. This suggests viridicatol's potential as a novel therapeutic for allergic diseases (Shu et al., 2020).

Anti-Tumor and Anti-Food Allergic Activity

Viridicatol has displayed moderate anti-tumor activities against several cancer cell lines and potent in vitro anti-food allergic activity. This highlights its potential use in cancer treatment and allergy management, offering a base for future research into its therapeutic applications (He et al., 2021).

Anti-Inflammatory Effects

In addition to its anti-allergic properties, viridicatol exerts anti-inflammatory effects by inhibiting the nuclear factor-kappa B signaling pathway in lipopolysaccharide-induced RAW264.7 and BV2 cells. It suppresses the expression of pro-inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2, thereby inhibiting the production of nitric oxide and prostaglandin E2. These findings suggest viridicatol could be beneficial in treating inflammatory conditions (Ko et al., 2015).

Enhancement of Biological Activity

The solubility and biological activity of highly lipophilic viridicatins, including viridicatol, have been enhanced through interaction with cyclodextrins. This method not only improves bioavailability but also increases the activity against diseased cells, highlighting an innovative approach to overcome challenges associated with the pharmacological use of viridicatol (Kashapov et al., 2020).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, chemical impermeable gloves, and adequate ventilation are recommended .

Future Directions

Deep-sea viridicatol may represent a novel therapeutic for allergic diseases . It has the potential to be used as a new type of anti-food allergic functional material via controlling MAPK and JAK-STAT signaling pathways of mast cells .

properties

IUPAC Name

3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15(19)14(13)18/h1-8,17-18H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIOTTYIGBOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893995
Record name Viridicatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Viridicatol

CAS RN

14484-44-7
Record name Viridicatol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridicatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDICATOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P12JNE0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viridicatol
Reactant of Route 2
Viridicatol
Reactant of Route 3
Viridicatol
Reactant of Route 4
Viridicatol
Reactant of Route 5
Viridicatol
Reactant of Route 6
Viridicatol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.